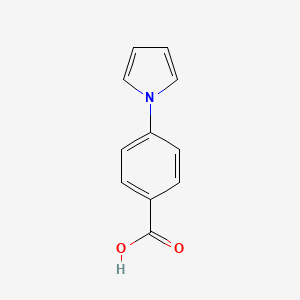

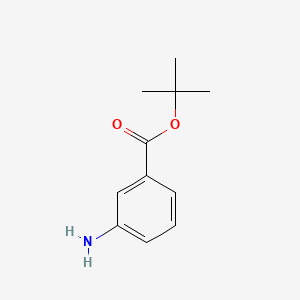

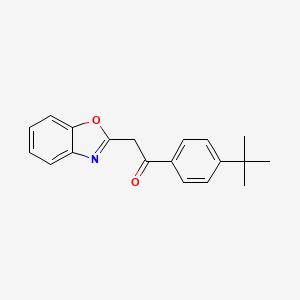

2-(1,3-苯并噁唑-2-基)-1-(4-叔丁基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone" is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in the oxazole ring. This type of compound is known for its diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The tert-butyl group attached to the phenyl ring is a common bulky substituent that can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. Although the provided abstracts do not directly describe the synthesis of "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone," they offer insights into related synthetic strategies. For instance, the synthesis of 4H-3,1-benzoxazine derivatives is reported through acid-catalyzed cyclization of isocyanophenyl ketones with vinyl ethers . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic benzoxazole ring. The crystal structure of a related compound, 1,2-bis[3-(6,8-di-tert-butyl-3,4-dihydro-2[H]-1,3-benzoxazine)-yl]ethane, was determined using X-ray diffraction, revealing a centrosymmetrical structure in the triclinic space group . This information is valuable as it provides a basis for understanding how substituents like the tert-butyl group might affect the overall molecular geometry and packing of the target compound.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions due to the reactive nature of the oxazole ring. The abstracts do not provide specific reactions for "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone," but they do mention reactions involving similar structures, such as the synthesis of bridged tetra(phenol) compounds from benzoxazine derivatives . These reactions typically involve nucleophilic substitutions, cyclizations, and condensations, which could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by the substituents on the benzoxazole ring. The tert-butyl group is known to impart steric hindrance, which can affect the compound's solubility, melting point, and reactivity. The abstracts do not provide specific data on the physical and chemical properties of "2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone," but they do describe the synthesis and characterization of related compounds, which suggests that similar analytical techniques (e.g., NMR, IR, MS) could be used to determine these properties .

科学研究应用

合成和杀菌活性

- Mao, H., Song, H., and Shi, D. (2013) 探索了使用2-(1,3-苯并噁唑-2-基)-1-(4-叔丁基苯基)乙酮合成新型吡唑衍生物,显示对某些真菌如花生褐斑病菌(Cercospora arachidicola Hori)具有中等至优异的杀菌活性。(Mao, Song, & Shi, 2013)。

咪唑苯并噁唑衍生物的合成

- Ahmadi Chalak Azimi等人(2014年)开发了一种咪唑苯并噁唑衍生物的合成方法,利用了与2-(1,3-苯并噁唑-2-基)-1-(4-叔丁基苯基)乙酮相关的化合物。(Ahmadi Chalak Azimi, 2014)。

催化和电化学性质

- Karaoğlu等人(2016年)研究了基于苯并噁唑的配体的二核铜(II)配合物,展示了它们的儿茶酚氧化酶类似活性和电化学行为。(Karaoğlu等人,2016年)。

X射线衍射分析

- Tkachev, V. V.等人(2018年)利用单晶X射线衍射分析了2-(1,3-苯并噁唑-2-基)-1-(4-叔丁基苯基)乙酮衍生物的结构。(Tkachev et al., 2018)。

吲唑衍生物的合成

- Yan-feng, T.(2012年)开发了一种吲唑衍生物的合成途径,其中包括使用与2-(1,3-苯并噁唑-2-基)-1-(4-叔丁基苯基)乙酮相关的化合物。(Yan-feng, 2012)。

多功能化学转化

- Iasco, O.等人(2012年)合成了苯并噁唑衍生物配体并研究了它们与3d金属离子络合后的转化。(Iasco et al., 2012)。

光诱导氧化环化

- Zhang, J.等人(2017年)展示了一种光诱导氧化环化过程,用于合成与苯并噁唑化合物相关的乙酮衍生物。(Zhang et al., 2017)。

抗念珠菌活性

- Staniszewska, M.等人(2021年)评估了苯并噁唑衍生物的抗念珠菌活性和作用模式,包括2-(1,3-苯并噁唑-2-基)-1-(4-叔丁基苯基)乙酮。(Staniszewska et al., 2021)。

属性

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGSTFWPJWLKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375477 |

Source

|

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanone | |

CAS RN |

849021-33-6 |

Source

|

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。